CG-PEG5-azido
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Overview
Description
CG-PEG5-azido is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins. This compound is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
CG-PEG5-azido is synthesized through a series of chemical reactions involving the introduction of an azide group into a PEG-based linker. The synthetic route typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to form a PEG-based intermediate.
Azidation: The PEG-based intermediate is then reacted with sodium azide (NaN3) under appropriate conditions to introduce the azide group, resulting in the formation of this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
CG-PEG5-azido undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the cycloaddition of the azide group in this compound with an alkyne group in the presence of a copper catalyst, forming a triazole ring
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups, forming a triazole ring without the need for a copper catalyst
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst but involves molecules with strained alkyne groups like DBCO or BCN
Major Products Formed
The major products formed from these reactions are triazole-containing compounds, which are often used in the synthesis of PROTACs and other bioactive molecules .
Scientific Research Applications
CG-PEG5-azido has a wide range of scientific research applications, including:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules, including PROTACs
Biology: Employed in the study of protein-protein interactions and the development of targeted protein degradation strategies
Medicine: Utilized in drug discovery and development, particularly in the design of PROTAC-based therapeutics for the treatment of various diseases
Industry: Applied in the production of bioactive compounds and materials for various industrial applications
Mechanism of Action
CG-PEG5-azido exerts its effects through the following mechanisms:
Click Chemistry: The azide group in this compound undergoes cycloaddition reactions with alkyne groups, forming stable triazole linkages
PROTAC Synthesis: In the context of PROTACs, this compound serves as a linker that connects two different ligands—one targeting an E3 ubiquitin ligase and the other targeting a specific protein. .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG5-acid: Another PEG-based linker containing an azide group, used in similar click chemistry applications.
Azido-PEG3-amine: A shorter PEG-based linker with an azide group, used for similar purposes but with different linker lengths.
Uniqueness
CG-PEG5-azido is unique due to its specific PEG length (PEG5) and its application as a PROTAC linker. The PEG5 length provides optimal solubility and flexibility for the synthesis of PROTACs, making it a valuable tool in targeted protein degradation research .
Properties
Molecular Formula |
C38H67N5O10 |
---|---|
Molecular Weight |
754.0 g/mol |
IUPAC Name |
(4R)-N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C38H67N5O10/c1-26(29-5-6-30-36-31(24-33(46)38(29,30)3)37(2)9-8-28(44)22-27(37)23-32(36)45)4-7-34(47)41-25-35(48)40-10-12-49-14-16-51-18-20-53-21-19-52-17-15-50-13-11-42-43-39/h26-33,36,44-46H,4-25H2,1-3H3,(H,40,48)(H,41,47)/t26-,27+,28-,29-,30+,31+,32-,33+,36+,37+,38-/m1/s1 |
InChI Key |
GDQHFXCSTNPUJJ-USNDIUSMSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
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